N~1~-(4-ACETYLPHENYL)-2-{[5-(4-PYRIDYL)-1,3,4-THIADIAZOL-2-YL]SULFANYL}ACETAMIDE
Overview
Description
N~1~-(4-ACETYLPHENYL)-2-{[5-(4-PYRIDYL)-1,3,4-THIADIAZOL-2-YL]SULFANYL}ACETAMIDE is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(4-ACETYLPHENYL)-2-{[5-(4-PYRIDYL)-1,3,4-THIADIAZOL-2-YL]SULFANYL}ACETAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the core thiadiazole ring, followed by the introduction of the pyridinyl and acetylphenyl groups. Common reagents used in these reactions include thionyl chloride, hydrazine hydrate, and acetic anhydride. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or ethanol.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle potentially hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
N~1~-(4-ACETYLPHENYL)-2-{[5-(4-PYRIDYL)-1,3,4-THIADIAZOL-2-YL]SULFANYL}ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the acetylphenyl and pyridinyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
N~1~-(4-ACETYLPHENYL)-2-{[5-(4-PYRIDYL)-1,3,4-THIADIAZOL-2-YL]SULFANYL}ACETAMIDE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as a biochemical probe.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Mechanism of Action
The mechanism of action of N1-(4-ACETYLPHENYL)-2-{[5-(4-PYRIDYL)-1,3,4-THIADIAZOL-2-YL]SULFANYL}ACETAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N~1~-(4-ACETYLPHENYL)-2-{[5-(4-PYRIDYL)-1,3,4-THIADIAZOL-2-YL]SULFANYL}ACETAMIDE: Unique due to its specific combination of functional groups.
1-(4-acetylphenyl)-5-oxo-3-pyrrolidinecarboxylic acid: Similar in having an acetylphenyl group but differs in the core structure.
Pyridinium salts: Share the pyridinyl group but have different overall structures and properties.
Uniqueness
This compound stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and potential applications. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.
Properties
IUPAC Name |
N-(4-acetylphenyl)-2-[(5-pyridin-4-yl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O2S2/c1-11(22)12-2-4-14(5-3-12)19-15(23)10-24-17-21-20-16(25-17)13-6-8-18-9-7-13/h2-9H,10H2,1H3,(H,19,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFBWBQHYOGCHNB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)C3=CC=NC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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